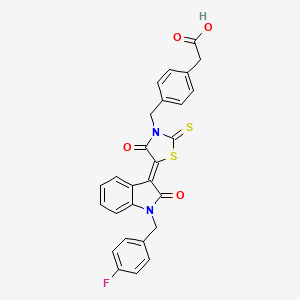
Aanat-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aanat-IN-1 is a potent inhibitor of aralkylamine N-acetyltransferase (AANAT), an enzyme responsible for the synthesis of melatonin. Melatonin plays a crucial role in regulating circadian rhythms and is involved in various disorders, such as seasonal affective disorder, where melatonin levels are abnormally high .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aanat-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that enhance the inhibitory activity against AANAT. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions are optimized for maximum yield and purity, often involving:
Catalysts: Use of specific catalysts to accelerate the reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure high efficiency.
Automation: Employing automated systems for precise control over reaction parameters and to minimize human error.
化学反应分析
Types of Reactions
Aanat-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance stability or activity.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halides, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, Aanat-IN-1 is used as a tool to study the inhibition of aralkylamine N-acetyltransferase. It helps in understanding the enzyme’s role in melatonin synthesis and its broader implications in biochemical pathways.
Biology
In biological research, this compound is employed to investigate the regulation of circadian rhythms. By inhibiting AANAT, researchers can study the effects on melatonin levels and related physiological processes.
Medicine
In medicine, this compound has potential therapeutic applications for disorders related to abnormal melatonin levels, such as seasonal affective disorder and certain sleep disorders. It is also being explored for its role in cancer research, given melatonin’s involvement in cell proliferation and apoptosis.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals targeting melatonin-related pathways
作用机制
Aanat-IN-1 exerts its effects by binding to the active site of aralkylamine N-acetyltransferase, thereby inhibiting its activity. This inhibition prevents the conversion of serotonin to melatonin, leading to decreased melatonin levels. The molecular targets include the enzyme’s catalytic residues, and the pathways involved are those related to melatonin synthesis and circadian rhythm regulation .
相似化合物的比较
Similar Compounds
Melatonin: The end product of the AANAT-catalyzed reaction.
Serotonin: The substrate for AANAT.
Other AANAT Inhibitors: Compounds like tryptamine derivatives that also inhibit AANAT.
Uniqueness
Aanat-IN-1 is unique due to its high potency and specificity for AANAT. Unlike other inhibitors, it has a lower IC50 value, indicating higher efficacy at lower concentrations. This makes it a valuable tool for both research and potential therapeutic applications .
属性
分子式 |
C27H19FN2O4S2 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
2-[4-[[(5Z)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C27H19FN2O4S2/c28-19-11-9-18(10-12-19)14-29-21-4-2-1-3-20(21)23(25(29)33)24-26(34)30(27(35)36-24)15-17-7-5-16(6-8-17)13-22(31)32/h1-12H,13-15H2,(H,31,32)/b24-23- |
InChI 键 |
RQYKFUOVFMVXSF-VHXPQNKSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)CC(=O)O)/C(=O)N2CC5=CC=C(C=C5)F |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)CC(=O)O)C(=O)N2CC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















